Chemical structure of rac-Clopidogrel Carboxylic Acid Hydrochloride
Chemical structure of rac-Clopidogrel Carboxylic Acid Hydrochloride
Technical Whitepaper: Structural Characterization and Analytical Profiling of rac-Clopidogrel Carboxylic Acid Hydrochloride
Executive Summary
In the development and pharmacokinetic (PK) profiling of the antiplatelet agent Clopidogrel, the Carboxylic Acid metabolite (often designated as SR 26334) plays a paradoxical role. While pharmacologically inactive, it represents approximately 85% of the circulating drug-related material in human plasma, making it the primary surrogate marker for bioequivalence studies. Furthermore, it is a critical process-related impurity (USP Related Compound A / EP Impurity A) that must be strictly controlled.
This guide provides an in-depth structural analysis of rac-Clopidogrel Carboxylic Acid Hydrochloride , the racemic hydrochloride salt form often utilized as a reference standard in analytical method development and impurity profiling. Unlike the active thiol metabolite, which is transient and unstable, the carboxylic acid derivative is stable, allowing for robust quantification. This document details its chemical identity, metabolic formation, synthesis for reference use, and validated analytical protocols.
Chemical Identity & Physiochemical Properties
The compound is the hydrochloride salt of the hydrolytic metabolite of clopidogrel. While clopidogrel is administered as the (S)-enantiomer, the rac (racemic) form serves as a cost-effective reference standard for non-chiral HPLC assays and is critical for establishing resolution in chiral purity methods.
| Property | Data |
| Common Name | rac-Clopidogrel Carboxylic Acid Hydrochloride |
| IUPAC Name | (±)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid hydrochloride |
| CAS Number | 1015247-88-7 (racemic HCl salt) Note: 144750-42-5 refers to the (S)-enantiomer HCl salt |
| Molecular Formula | C₁₅H₁₄ClNO₂S[1][2][3][4][5][6][7][8][9] · HCl |
| Molecular Weight | 344.26 g/mol (Salt); 307.79 g/mol (Free Base) |
| Solubility | Soluble in Methanol, DMSO; slightly soluble in water; insoluble in hexane. |
| pKa | ~3.6 (Carboxylic acid), ~6.5 (Tertiary amine) |
| Appearance | Off-white to pale yellow crystalline solid |
Metabolic Context & Formation
Clopidogrel is a prodrug requiring bioactivation. However, the dominant pathway is hydrolysis , not oxidation.
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Mechanism: The ester moiety of clopidogrel is rapidly hydrolyzed by Carboxylesterase-1 (CES1) in the liver.
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Outcome: This yields the inactive carboxylic acid metabolite.[10][11][12][13] This pathway competes with the CYP450-mediated activation pathway (CYP2C19/CYP3A4), effectively "shunting" the majority of the dose into this inactive sink.
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Clinical Relevance: High levels of the carboxylic acid confirm absorption but do not necessarily correlate with platelet inhibition efficacy.
Figure 1: Metabolic Divergence of Clopidogrel
Caption: The metabolic bifurcation of Clopidogrel. The CES1-mediated hydrolysis to the carboxylic acid is the dominant pathway, limiting the bioavailability of the active metabolite.
Structural Characterization (The Core)
Accurate identification of the rac-Clopidogrel Carboxylic Acid relies on distinguishing the carboxylic acid moiety from the parent ester and confirming the integrity of the thienopyridine ring.
Proton NMR Spectroscopy (¹H-NMR)
Solvent: DMSO-d₆, 400 MHz
The loss of the methyl ester signal (typically a singlet at ~3.7 ppm in Clopidogrel) is the primary indicator of the acid structure.
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δ 10.5 - 12.0 ppm (Broad s, 1H): Carboxylic acid proton (-COOH ). Often broadened or invisible depending on water content/exchange.
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δ 7.20 - 7.70 ppm (m, 4H): Aromatic protons of the 2-chlorophenyl ring.
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δ 7.40 & 6.90 ppm (d, 2H): Thiophene ring protons.
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δ 5.60 - 5.80 ppm (s, 1H): The chiral center proton (CH -COOH). This singlet is diagnostic. In the salt form, this may shift downfield due to the protonation of the adjacent nitrogen.
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δ 3.00 - 4.20 ppm (m, 6H): Piperidine ring protons (methylene groups).
Mass Spectrometry (LC-MS/MS)
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Ionization: ESI Positive Mode.
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Parent Ion: [M+H]⁺ = 308.05 m/z (Free base mass + H). The HCl salt dissociates, so the observed mass corresponds to the free base.
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Fragmentation Pattern (MS2):
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m/z 198: Loss of the thienopyridine moiety.
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m/z 125/127: Chlorophenyl carbocation (Characteristic isotopic pattern of ³⁵Cl/³⁷Cl).
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m/z 152: Thienopyridine fragment.
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Infrared Spectroscopy (FT-IR)
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1720 - 1740 cm⁻¹: Strong C=O stretch (Carboxylic Acid).
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2500 - 3300 cm⁻¹: Broad O-H stretch (Carboxylic Acid dimer).
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~750 cm⁻¹: C-Cl stretching.
Experimental Protocol: Synthesis & Purification
For research purposes, rac-Clopidogrel Carboxylic Acid HCl is rarely synthesized de novo but is typically generated via the controlled hydrolysis of rac-Clopidogrel.
Objective: Produce high-purity rac-Clopidogrel Carboxylic Acid HCl from Clopidogrel Bisulfate (racemic or enantiopure starting material).
Reagents:
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rac-Clopidogrel Bisulfate
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Sodium Hydroxide (NaOH), 1N aqueous solution
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Hydrochloric Acid (HCl), 1N aqueous solution and concentrated
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Methanol (MeOH)
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Dichloromethane (DCM)
Step-by-Step Workflow:
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Base Hydrolysis:
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Dissolve 5.0 g of rac-Clopidogrel Bisulfate in 50 mL of Methanol/Water (1:1).
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Add 20 mL of 1N NaOH (excess base).
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Stir at 40°C for 4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate) until the starting ester spot disappears.
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Extraction of Impurities:
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Wash the alkaline solution (pH ~12) with DCM (2 x 20 mL). Crucial Step: The carboxylic acid is deprotonated (anionic) and remains in the aqueous phase, while non-acidic impurities extract into the organic layer. Discard the organic layer.
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Acidification & Precipitation:
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Cool the aqueous layer to 0-5°C.
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Slowly add 1N HCl dropwise to adjust pH to ~2.0. The free acid will begin to precipitate as an off-white solid.
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Salt Formation:
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Extract the acidic aqueous phase with DCM (3 x 30 mL). Combine organic layers.
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Dry over anhydrous Na₂SO₄ and evaporate to dryness.
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Redissolve the residue in minimal acetone or ethyl acetate.
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Add 1.1 equivalents of HCl (in ether or dioxane) dropwise.
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The rac-Clopidogrel Carboxylic Acid Hydrochloride salt precipitates.
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-
Filtration:
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Filter the solid, wash with cold acetone, and vacuum dry at 45°C.
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Analytical Applications & Quality Control
HPLC Method for Impurity Profiling (USP/EP Aligned)
This method separates the carboxylic acid (Impurity A) from the parent drug.
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Column: C18 (L1), 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse).
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Mobile Phase A: Phosphate Buffer pH 2.5.
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Mobile Phase B: Acetonitrile.
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Gradient: 0-5 min (10% B), 5-20 min (10% -> 80% B).
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 220 nm.[14]
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Retention Time:
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Clopidogrel Acid (Impurity A): ~6-8 min.
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Clopidogrel: ~18-20 min.
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Bioequivalence (BE) Studies
Since the parent drug is often undetectable, the carboxylic acid is the standard analyte.
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Internal Standard: Clopidogrel Acid-d4 (Deuterated).
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LloQ: Typically validated at 5-10 ng/mL in plasma.
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Sample Prep: Protein precipitation with Acetonitrile is preferred over LLE (Liquid-Liquid Extraction) to ensure high recovery of the polar acid metabolite.
Figure 2: Analytical Workflow for Plasma Quantitation
Caption: Standardized workflow for the quantification of Clopidogrel Carboxylic Acid in biological matrices.
References
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Metabolic Pathway & Pharmacokinetics
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Chemical Structure & Impurity Standards
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Analytical Methodology (HPLC/LC-MS)
- Title: Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its applic
- Source: PubMed / J Pharm Biomed Anal.
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URL:[Link]
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Degradation & Stability
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